Cas no 63010-74-2 (4,5-dichloro-2-methyl-quinoline)

4,5-dichloro-2-methyl-quinoline 化学的及び物理的性質
名前と識別子
-
- 4,5-dichloro-2-methyl-quinoline
- Thiazole, 4,5-dichloro-2-methoxy-
- 4,5-Dichlor-2-methyl-chinolin
- CTK2C8683
- 4,5-Dichlorchinaldin
- 4,5-dichloro-2-methylquinoline
- 4,5-Dichlor-2-methoxythiazol
- 4,5-dichloro-2-methoxy-thiazole
- CS-0454354
- DB-305246
- MFCD11974966
- 63010-74-2
- SB69080
- SCHEMBL4748400
- I11678
- EN300-26285150
- AKOS005264385
-
- MDL: MFCD11974966
- インチ: InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3
- InChIKey: ZVFJONOGDIDNDM-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC(=C2C(=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 210.9955546g/mol
- どういたいしつりょう: 210.9955546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12.9Ų
4,5-dichloro-2-methyl-quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-25G |
4,5-dichloro-2-methyl-quinoline |
63010-74-2 | 95% | 25g |
¥ 22,407.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-1G |
4,5-dichloro-2-methyl-quinoline |
63010-74-2 | 95% | 1g |
¥ 2,237.00 | 2023-03-10 | |
Chemenu | CM143177-1g |
4,5-Dichloro-2-methylquinoline |
63010-74-2 | 95% | 1g |
$380 | 2021-08-05 | |
TRC | D438605-2.5g |
4,5-Dichloro-2-methylquinoline |
63010-74-2 | 2.5g |
$ 185.00 | 2022-06-05 | ||
Enamine | EN300-26285150-5.0g |
4,5-dichloro-2-methylquinoline |
63010-74-2 | 95% | 5.0g |
$1530.0 | 2024-06-18 | |
Enamine | EN300-26285150-0.25g |
4,5-dichloro-2-methylquinoline |
63010-74-2 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
Enamine | EN300-26285150-10.0g |
4,5-dichloro-2-methylquinoline |
63010-74-2 | 95% | 10.0g |
$2269.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-50G |
4,5-dichloro-2-methyl-quinoline |
63010-74-2 | 95% | 50g |
¥ 35,851.00 | 2023-03-10 | |
Enamine | EN300-26285150-1g |
4,5-dichloro-2-methylquinoline |
63010-74-2 | 95% | 1g |
$528.0 | 2023-09-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-250mg |
4,5-dichloro-2-methyl-quinoline |
63010-74-2 | 95% | 250mg |
¥979.0 | 2024-04-18 |
4,5-dichloro-2-methyl-quinoline 関連文献
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
4,5-dichloro-2-methyl-quinolineに関する追加情報
Comprehensive Overview of 4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2): Properties, Applications, and Industry Trends
4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile structural framework. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad biological activities. The presence of chlorine substituents at the 4 and 5 positions, along with a methyl group at the 2-position, enhances its reactivity and potential applications in synthetic chemistry.
In recent years, the demand for functionalized quinolines like 4,5-Dichloro-2-methyl-quinoline has surged, driven by their role as intermediates in the synthesis of antimalarial drugs, antimicrobial agents, and organic light-emitting diodes (OLEDs). Researchers frequently search for "quinoline derivatives in drug discovery" or "CAS 63010-74-2 applications," reflecting the compound's relevance in cutting-edge scientific fields. Its unique electronic properties also make it a candidate for material science innovations, particularly in photovoltaic cells and catalysis.
The synthesis of 4,5-Dichloro-2-methyl-quinoline typically involves Skraup or Doebner-Miller reactions, followed by halogenation steps. Industry professionals often inquire about "optimized synthesis routes for halogenated quinolines" or "scalable production methods," highlighting the need for cost-effective and sustainable manufacturing processes. Advances in green chemistry have further spurred interest in eco-friendly quinoline synthesis, aligning with global sustainability goals.
From a structural-activity relationship (SAR) perspective, the chloro and methyl groups in 4,5-Dichloro-2-methyl-quinoline contribute to its lipophilicity and binding affinity, making it a valuable scaffold for medicinal chemistry. Searches like "quinoline-based inhibitors" or "CAS 63010-74-2 biological activity" underscore its potential in targeted therapy development. Additionally, its stability under various pH conditions expands its utility in formulation science.
Emerging trends also link 4,5-Dichloro-2-methyl-quinoline to corrosion inhibition studies, particularly in industrial coatings. Queries such as "quinolines as corrosion inhibitors" reflect cross-disciplinary applications. Furthermore, its role in fluorescence probes for bioimaging is being explored, addressing the growing demand for diagnostic tools in healthcare.
In summary, 4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its adaptability to modern research needs—from drug design to sustainable technology—ensures its continued prominence in scientific literature and industrial workflows.
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